3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3,4-Diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by its 3,4-diethoxy-substituted benzoyl moiety and aniline-derived substituent featuring a 3-methyl group and a 2-oxopyrrolidin-1-yl ring. The compound’s structural complexity arises from its ethoxy groups, which influence solubility and electronic properties, and the pyrrolidinone ring, which may contribute to hydrogen bonding or coordination with biological targets.
Properties
IUPAC Name |
3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-27-19-11-8-16(14-20(19)28-5-2)22(26)23-17-9-10-18(15(3)13-17)24-12-6-7-21(24)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFBKYXFVIBGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions, such as controlled temperatures and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Research indicates that compounds similar to 3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibit significant antibacterial properties. Studies have shown that derivatives with heterocyclic structures can enhance bacterial resistance through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis .
- Anticancer Potential : The compound's structural features suggest it may inhibit specific cancer cell lines. Preliminary studies on related compounds have demonstrated cytotoxic effects against various cancer types, indicating potential for further development in oncology .
- Neuropharmacological Effects : The incorporation of the pyrrolidinyl group is associated with neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that this compound could influence pathways related to anxiety and depression .
Synthesis and Case Studies
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A notable method includes the reaction of 3,4-diethoxycyclobut-3-ene-1,2-dione with pyrrolidinyl derivatives under controlled conditions to yield the target compound with high purity and yield .
Case Study: Antibacterial Activity
A study aimed at synthesizing hybrid compounds demonstrated that derivatives of benzamide with pyrrolidine exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a significant correlation between structural modifications and biological efficacy, providing a basis for further investigation into the mechanisms of action .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.
- Key Groups : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization.
- Contrast: Unlike the target compound, it lacks ethoxy substituents and the pyrrolidinone ring. The hydroxy and dimethyl groups reduce steric bulk compared to the target’s ethoxy and pyrrolidinone moieties.
- Implications: The absence of ethoxy groups may limit solubility in nonpolar solvents, while the hydroxy group could enhance reactivity in aqueous environments .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Structure: Contains a fluorinated chromenone-pyrazolopyrimidine core and a 2-fluoro-N-isopropylbenzamide group.
- Key Groups : Fluorine atoms and a sulfonamide group enhance metabolic stability and binding affinity.
- The target’s diethoxy groups may confer greater lipophilicity compared to this compound’s polar fluorinated groups.
- Implications : Fluorine substituents often improve bioavailability but may complicate synthesis due to handling requirements .
PF-06465469 ()
- Structure : A pyrazolo[3,4-d]pyrimidine-linked benzamide with a piperidinyl group.
- Implications : PF-06465469’s molecular weight (523.63 g/mol) exceeds the target’s estimated ~409 g/mol, reflecting differences in substituent complexity .
Physical and Chemical Properties
*Estimated based on structural analysis.
Biological Activity
The compound 3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzamide core substituted with diethoxy and pyrrolidine moieties, which are significant for its biological activity.
Anticancer Activity
Research indicates that benzamide derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain benzamide compounds can inhibit the activity of specific kinases involved in cancer cell proliferation. The potential mechanism includes the inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism .
Antimicrobial Properties
Benzamide derivatives have also been studied for their antimicrobial properties. The presence of the oxopyrrolidine group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. A study highlighted the antibacterial efficacy of various substituted benzamides against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through in vivo models. It was observed that this compound could significantly reduce inflammation markers in animal models, indicating its potential as an anti-inflammatory agent. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a controlled study, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy.
Case Study: Antimicrobial Efficacy
A separate study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential use as an alternative treatment for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
